Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a pyridinyl group, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown significant effects on the cardiovascular and central nervous system . They also exhibit anti-inflammatory, antibacterial, fungicidal, and other activities .
Mode of Action
It’s synthesized compounds have been tested for antihypoxic activity . The condensation of this compound with chloroacetyl chloride produces N-substituted 2-chloroacetamide, which reacts with piperidine and morpholine to produce 2-aminoacetamides . These are then subjected to cyclization with hydrazine hydrate to obtain 3-aminothienopyrimidin-4-one derivatives .
Biochemical Pathways
The synthesized compounds have been tested for antihypoxic activity , suggesting they may influence pathways related to oxygen utilization and cellular respiration.
Result of Action
The synthesized compounds have been tested for antihypoxic activity , suggesting they may have a protective effect against low oxygen conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst, followed by esterification with ethanol . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the use of acid or base catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Piperidine derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials science.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-(pyridin-4-yl)thiophene-3-carboxylate
- Methyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
- 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for medicinal chemistry research .
Biological Activity
Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 248.3 g/mol. Its structure consists of a thiophene ring substituted with an amino group, a pyridine moiety, and an ethyl ester group, allowing for various chemical modifications that enhance its biological activity .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated IC50 values ranging from 1.1 to 4.7 μM against human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cells . The mechanism involves binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells while sparing normal cells .
2. Antimicrobial Properties
this compound has been evaluated for its antimicrobial effects, showing potential against various bacterial strains. This property is attributed to its ability to disrupt microbial cell membranes .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It modulates pathways involved in inflammation, potentially reducing symptoms and progression of related conditions .
The biological activity of this compound is mediated through several mechanisms:
1. Inhibition of Tubulin Polymerization
The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This leads to G2/M phase arrest in the cell cycle and subsequent apoptosis .
2. Enzyme Inhibition
It acts as an enzyme inhibitor, modulating various biochemical pathways that are crucial for cellular function and survival .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction: The reaction of 2-aminothiophene-3-carboxylic acid with 4-pyridinecarboxaldehyde.
- Esterification: Followed by esterification with ethanol under acidic conditions.
This method allows for the efficient production of the compound with high purity .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Future Directions
Research on this compound is ongoing, with future studies focusing on:
- Optimization of Synthesis: Enhancing yield and purity through advanced synthetic techniques.
- Mechanistic Studies: Further elucidating the pathways through which this compound exerts its effects.
- Clinical Applications: Exploring its potential as a therapeutic agent in clinical settings for cancer and inflammatory diseases.
Properties
IUPAC Name |
ethyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-3-5-14-6-4-8/h3-7H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLAPQXKZAVVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358025 | |
Record name | Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117516-88-8 | |
Record name | Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.